{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride
Description
{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride (CAS 2126177-69-1) is a bicyclic amine hydrochloride salt with the molecular formula C₈H₁₆ClN and a molecular weight of 161.67 g/mol . Its structure consists of a norbornane-like bicyclo[4.1.0]heptane core, where a methylamine group is attached to the bridgehead carbon (position 1). The compound is commercially available as a powder stored at room temperature (RT) and is utilized in life science research, though specific safety data remain unpublished .
Properties
IUPAC Name |
1-bicyclo[4.1.0]heptanylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-6-8-4-2-1-3-7(8)5-8;/h7H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQGTIBFEXFGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Amino Group: The next step is the introduction of the amino group. This can be done through a reductive amination process, where the bicyclic ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with {bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride, differing in substituents, bicyclo ring systems, or functional groups. These variations influence physicochemical properties, reactivity, and applications.
Positional and Substituent Isomers
1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine Hydrochloride (CAS 2060040-35-7)
- Molecular Formula : C₉H₁₈ClN
- Molecular Weight : 175.7 g/mol
- Key Differences : Features an ethylamine (-CH₂CH₂NH₂) group instead of methylamine. The additional methylene unit increases molecular weight and may enhance lipophilicity .
Bicyclo[4.1.0]heptan-7-amine Hydrochloride (CAS 89894-85-9)
- Molecular Formula : C₇H₁₄ClN
- Molecular Weight : 147.65 g/mol
- Key Differences : The amine group is at position 7 instead of position 1, altering steric and electronic properties. Requires storage at 2–8°C, suggesting higher hygroscopicity or instability compared to the RT-stable target compound .
2-{Bicyclo[4.1.0]heptan-2-yl}ethan-1-amine Hydrochloride (CAS 199486-37-8)
- Molecular Formula : C₉H₁₈ClN
- Molecular Weight : 175.70 g/mol
Functionalized Bicyclo Derivatives
(7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl)methanamine Hydrochloride (CAS 1955498-82-4)
- Molecular Formula: Not explicitly stated (estimated C₇H₁₀ClF₂NO)
- Key Differences : Incorporates 7,7-difluoro substituents and a 2-oxabicyclo ring (oxygen atom replacing a methylene group). The electronegative fluorine atoms enhance metabolic stability, while the ether oxygen may improve solubility. Used as a high-purity API intermediate .
7,7-Difluoro-bicyclo[4.1.0]heptane-1-ethanamine (C₉H₁₅F₂N)
Alternative Bicyclo Ring Systems
1-{Bicyclo[2.2.1]heptan-1-yl}methanamine Hydrochloride (CAS 69095-07-4)
- Molecular Formula : C₈H₁₆ClN
- Molecular Weight : 161.67 g/mol
- Key Differences: Bicyclo[2.2.1]heptane (norbornane) core instead of bicyclo[4.1.0]. The altered ring strain and geometry impact conformational flexibility and intermolecular interactions .
{Bicyclo[1.1.1]pentan-1-yl}methanamine Hydrochloride (CAS 2108646-79-1)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Bicyclo System | Substituents/Modifications | Storage Conditions | Key Applications |
|---|---|---|---|---|---|---|---|
| {Bicyclo[4.1.0]heptan-1-yl}methanamine HCl | 2126177-69-1 | C₈H₁₆ClN | 161.67 | [4.1.0] | Methylamine at position 1 | RT | Life science research |
| 1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine HCl | 2060040-35-7 | C₉H₁₈ClN | 175.70 | [4.1.0] | Ethylamine at position 1 | RT | Not specified |
| Bicyclo[4.1.0]heptan-7-amine HCl | 89894-85-9 | C₇H₁₄ClN | 147.65 | [4.1.0] | Amine at position 7 | 2–8°C | Not specified |
| 7,7-Difluoro-2-oxabicyclo analog HCl | 1955498-82-4 | C₇H₁₀ClF₂NO | ~195.6 | [4.1.0] | 7,7-Difluoro; 2-oxa bridge | Not specified | API intermediates |
| 1-{Bicyclo[2.2.1]heptan-1-yl}methanamine HCl | 69095-07-4 | C₈H₁₆ClN | 161.67 | [2.2.1] | Methylamine at position 1 | - | Not specified |
Research and Application Insights
- Synthetic Methods: Hydroxylamine hydrochloride is commonly used in the synthesis of bicyclic amine derivatives, as seen in reflux reactions with ethanol and NaOH .
- Pharmaceutical Relevance : Fluorinated and oxygen-containing analogs (e.g., CAS 1955498-82-4) are prioritized for API development due to enhanced stability and bioavailability .
- Structural Impact : Smaller bicyclo systems (e.g., [1.1.1]pentane) offer rigidity for targeted drug design, whereas larger systems ([4.1.0]heptane) balance flexibility and steric bulk .
Biological Activity
{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a unique bicyclo[4.1.0]heptane structure, which is crucial for its interactions with various biological targets, including receptors and enzymes.
- Chemical Formula : CHN·HCl
- Molecular Weight : 125.21 g/mol
- IUPAC Name : 2-bicyclo[4.1.0]heptanylmethanamine
- Appearance : Typically presented as a hydrochloride salt for enhanced stability and solubility.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body:
- Orexin Receptor Agonism : Research indicates that this compound may act as an agonist for orexin receptors, which are involved in regulating sleep-wake cycles and appetite control.
- Neuroprotective Effects : The compound shows potential neuroprotective properties, suggesting its usefulness in treating neurodegenerative diseases by modulating neuronal signaling pathways.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound:
- A study highlighted its role as a potential orexin receptor agonist, suggesting implications for sleep disorders and obesity management.
- Another investigation focused on its neuroprotective effects, indicating that it could mitigate oxidative stress in neuronal cells, thus providing a basis for further research into its use against neurodegenerative conditions like Alzheimer's disease.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of Bicyclic Structure : Achieved through a Diels-Alder reaction.
- Introduction of Amino Group : Accomplished via reductive amination.
- Hydrochloride Salt Formation : The free amine is treated with hydrochloric acid to form the stable hydrochloride salt.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
